1-(2,6-Difluoropyridin-4-yl)ethan-1-amine
Description
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is a fluorinated pyridine derivative characterized by a primary amine group attached to a central carbon, which is further substituted with a 2,6-difluoropyridin-4-yl moiety.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
1-(2,6-difluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)5-2-6(8)11-7(9)3-5/h2-4H,10H2,1H3 |
InChI Key |
PIOVROIWCWWIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC(=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoropyridine.
Reaction with Ethylamine: The 2,6-difluoropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: Fluorinated pyridines generally exhibit higher lipophilicity than non-fluorinated heterocycles, which may improve membrane permeability compared to compounds like 51 (bromoisoxazole) .
Key Findings :
- Yield Trends : The target compound’s fluorinated pyridine group may pose synthetic challenges similar to Compound 39 (15% yield), as fluorination often requires specialized reagents or conditions .
- Purity : Compounds with oxadiazole substituents (e.g., 39) achieve higher LCMS/HPLC purity (>98%), suggesting that rigid heterocycles may reduce byproduct formation compared to triazoles (Compound 38: 80.56% HPLC) .
Molecular Properties and Bioactivity
- Metabolic Stability : Fluorinated pyridines are less prone to oxidative metabolism than triazoles or isoxazoles, which may extend half-life in vivo .
Biological Activity
1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C8H10F2N
Molecular Weight: 158.15 g/mol
Structure: The compound features a pyridine ring with two fluorine substituents at the 2 and 6 positions, along with an ethanamine functional group. This unique structure contributes to its biological properties.
Biological Activities
Research indicates that 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine exhibits significant antimicrobial and anticancer activities. The compound's mechanism of action typically involves the modulation of specific enzymes or receptors, which can lead to various therapeutic effects.
Antimicrobial Activity
In studies, 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine has shown promising results against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Effective against non-small cell lung cancer |
| MCF7 (Breast Cancer) | 15.0 | Shows potential in breast cancer treatment |
| HT29 (Colon Cancer) | 10.0 | Inhibitory effects on colon cancer cells |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation in cancerous cells.
The biological activity of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is primarily mediated through its interaction with specific molecular targets. Research indicates that it may bind to certain proteins or enzymes, altering their function and leading to therapeutic outcomes. For instance:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Modulation: It could interact with receptors that regulate cell signaling pathways critical for tumor growth or bacterial survival.
Case Studies
Several case studies have illustrated the efficacy of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine in preclinical settings:
-
Study on Lung Cancer Cells:
- Researchers treated A549 cells with varying concentrations of the compound.
- Results indicated significant reductions in cell viability at concentrations above 10 µM.
-
Antibacterial Efficacy:
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
